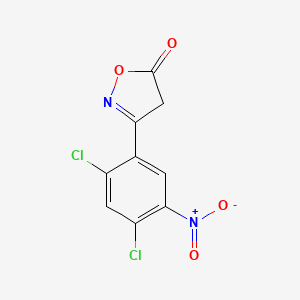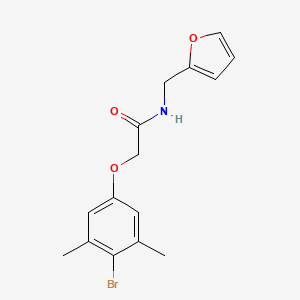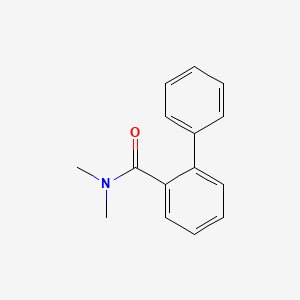
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been found to exhibit potent inhibitory activity against certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes and proteins, including the protein kinase CK2, which plays a crucial role in cell growth and proliferation. DFP-10825 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
Wirkmechanismus
DFP-10825 exerts its inhibitory activity by binding to the ATP-binding site of the target enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to inhibition of cell growth and proliferation. The exact mechanism of action of DFP-10825 may vary depending on the specific target enzyme or protein.
Biochemical and Physiological Effects:
DFP-10825 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages as a research tool. It exhibits potent inhibitory activity against certain enzymes and proteins, making it a useful tool for studying their functions. Additionally, DFP-10825 has been found to have anti-cancer, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for drug development. However, there are some limitations to using DFP-10825 in lab experiments. It may not be effective against all target enzymes and proteins, and its mechanism of action may vary depending on the specific target. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One area of interest is the development of DFP-10825 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of DFP-10825 for cancer treatment, as well as its efficacy against different types of cancer. Another area of interest is the potential use of DFP-10825 in the treatment of inflammatory and fibrotic diseases. Further research is needed to determine the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFP-10825, as well as its efficacy in animal models of these diseases. Additionally, further studies are needed to identify new target enzymes and proteins for DFP-10825, as well as to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, DFP-10825 is a promising compound with potential therapeutic applications in cancer, inflammation, and fibrosis. Its potent inhibitory activity against certain enzymes and proteins makes it a useful tool for studying their functions, and its anti-cancer, anti-inflammatory, and anti-fibrotic properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its synthesis and administration for therapeutic use.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline and 2-ethoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The synthesis method has been optimized to obtain high yields of pure DFP-10825 with minimal impurities.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBKUXOGBIJGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)

![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
